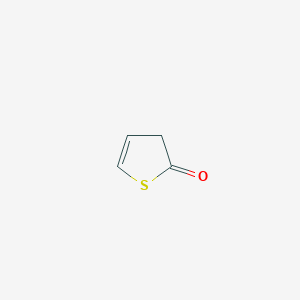

2(3H)-Thiophenone

Description

Structure

3D Structure

Properties

CAS No. |

20893-64-5 |

|---|---|

Molecular Formula |

C4H4OS |

Molecular Weight |

100.14 g/mol |

IUPAC Name |

3H-thiophen-2-one |

InChI |

InChI=1S/C4H4OS/c5-4-2-1-3-6-4/h1,3H,2H2 |

InChI Key |

NKAMYGXYCWMPTC-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CSC1=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 3h Thiophenone and Its Derivatives

Direct Synthesis Approaches to the 2(3H)-Thiophenone Core

Direct approaches to the this compound scaffold involve the construction of the thiophene (B33073) ring from acyclic precursors in a single or multi-step sequence. These methods are often favored for their efficiency and ability to introduce substituents at specific positions.

Annulation Reactions from Thiiranes and Active Methylene (B1212753) Compounds

Annulation reactions, which involve the formation of a ring from a chain, provide a powerful tool for the synthesis of heterocyclic systems. The reaction of thiiranes (also known as ethylene (B1197577) sulfides) with active methylene compounds is a notable strategy for constructing the this compound core. thieme-connect.de Thiiranes, as three-membered sulfur-containing heterocycles, are reactive electrophiles susceptible to ring-opening by nucleophiles. thieme-connect.de Active methylene compounds, characterized by a CH2 group flanked by two electron-withdrawing groups, can be readily deprotonated to form carbanions, which serve as effective nucleophiles.

The general mechanism of this annulation involves the nucleophilic attack of the carbanion derived from the active methylene compound on one of the carbon atoms of the thiirane (B1199164) ring. This attack leads to the opening of the strained three-membered ring and the formation of a new carbon-sulfur bond. Subsequent intramolecular cyclization, often through a condensation reaction, results in the formation of the five-membered thiophenone ring. The choice of base, solvent, and reaction conditions can significantly influence the yield and regioselectivity of the reaction.

| Reactant 1 | Reactant 2 | Conditions | Product | Ref. |

| Thiirane | Diethyl malonate | Sodium ethoxide, ethanol | Diethyl 2-oxo-dihydrothiophene-3,3-dicarboxylate | chim.it |

| 2-Methylthiirane | Ethyl cyanoacetate | Potassium tert-butoxide, THF | Ethyl 2-amino-5-methyl-4-oxo-4,5-dihydrothiophene-3-carboxylate | chim.it |

Intramolecular Cyclization Strategies

Intramolecular cyclization represents another key approach to the synthesis of this compound and its derivatives. These strategies rely on the cyclization of a linear precursor that already contains all the necessary atoms for the thiophene ring. rsc.org A common strategy involves the use of substrates containing both a thiol group and a suitable electrophilic center, such as a carbonyl or an activated double or triple bond.

For instance, the Fiesselmann thiophene synthesis provides a versatile method for preparing 3-hydroxythiophene-2-carboxylates, which can be further converted to 2(3H)-thiophenones. derpharmachemica.comnih.govresearchgate.net This reaction involves the condensation of α,β-acetylenic esters with thioglycolic acid esters. derpharmachemica.com The saponification of the resulting esters, followed by decarboxylation, yields the corresponding thieno[3,2-b]thiophen-3(2H)-ones. nih.govresearchgate.net

Another example is the intramolecular cyclization of γ-keto thioamides. These precursors can be prepared through various methods and, upon treatment with a suitable acid or base catalyst, undergo cyclization to form the this compound ring. The nature of the substituents on the starting material allows for the synthesis of a wide range of substituted thiophenones.

| Precursor | Reagent/Catalyst | Product |

| γ-Oxo thioester | Acid or Base | This compound derivative |

| 1-(2-Mercaptophenyl)-2-yn-1-ols | Pd-catalyst or Radical promoter | Benzothiophene (B83047) derivative |

| o-(1-Arylvinyl) acetophenone (B1666503) derivatives | TsNHNH2, Brønsted acid | Polysubstituted indene |

One-Pot Multicomponent Reaction Protocols

One-pot multicomponent reactions (MCRs) have emerged as highly efficient and atom-economical tools for the synthesis of complex molecules, including this compound derivatives. tandfonline.com These reactions involve the combination of three or more starting materials in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. tandfonline.com

A prominent example of an MCR for the synthesis of thiophene derivatives is the Gewald reaction. arkat-usa.orgorganic-chemistry.orgmdpi.com This reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as malononitrile (B47326) or ethyl cyanoacetate) and elemental sulfur in the presence of a base. organic-chemistry.orgmdpi.com The reaction proceeds through a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization to yield highly substituted 2-aminothiophenes. arkat-usa.orgorganic-chemistry.org While the classical Gewald reaction yields 2-aminothiophenes, modifications of this protocol can lead to the formation of this compound derivatives. nih.gov For example, using an α-mercaptoaldehyde or ketone as a starting material can lead to the formation of the thiophenone core. nih.gov

The utility of MCRs in synthesizing thiophene libraries is significant, as it allows for the rapid generation of a diverse range of compounds from readily available starting materials. nih.gov Various catalysts, including Lewis acids, bases, and metal catalysts, have been employed to promote these reactions and improve their efficiency and scope. tandfonline.com

| Reactants | Catalyst/Conditions | Product | Ref. |

| Ketone, Active Methylene Nitrile, Sulfur | Base (e.g., morpholine, triethylamine) | 2-Aminothiophene derivative | mdpi.com |

| 1,3-Dicarbonyl compounds, CS2, Alkyl bromides, Methylene active bromides | K2CO3, DMF | 2,3,4,5-Tetrasubstituted thiophene | nih.gov |

| Cyclohexanone, Ethyl cyanoacetate, Sulfur | Base | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | tandfonline.com |

Synthesis via Ring Transformation and Rearrangement of Precursors

In addition to direct synthesis, 2(3H)-thiophenones can be accessed through the modification of existing heterocyclic systems. These methods often involve the derivatization of a pre-formed thiophene ring or the conversion of an analogous heterocycle, such as a furanone.

Derivatization of Thiophene Ring Systems

The functionalization of a pre-existing thiophene ring is a common strategy for accessing substituted 2(3H)-thiophenones. One of the most direct methods is the oxidation of thiophenes. The sulfur atom in the thiophene ring can be oxidized to a sulfoxide (B87167) or a sulfone. researchgate.net While thiophene-S,S-dioxides are generally stable, thiophene-S-oxides are often transient intermediates. mdpi.orgsemanticscholar.org However, under controlled conditions, such as using peracids in the presence of a Lewis acid like boron trifluoride etherate, the oxidation can be stopped at the S-oxide stage. mdpi.orgsemanticscholar.org These thiophene-S-oxides can then rearrange or be converted to 2(3H)-thiophenones. For instance, the oxidation of certain thiophene derivatives can lead to the formation of hydroxythiophenes, which exist in equilibrium with their this compound tautomers. nih.gov

Another approach involves the introduction of functional groups onto the thiophene ring that can then be manipulated to form the carbonyl group of the this compound. For example, a hydroxyl group can be introduced at the 3-position of the thiophene ring, which can then tautomerize to the more stable keto form.

| Starting Material | Reagent | Product | Ref. |

| Thiophene | m-CPBA, BF3·Et2O | Thiophene-S-oxide | mdpi.org |

| Tienilic acid (TA) | P450 2C9 | 5-OH-TA / Thiolactone tautomer | nih.gov |

| Thieno[2,3-b]thiophene (B1266192) derivatives | HOF·CH3CN | Thieno[2,3-b]thiophene S,S-dioxide | ysu.am |

Conversion from Analogous Heterocycles (e.g., Furanones)

The structural similarity between 2(3H)-furanones and 2(3H)-thiophenones makes the former attractive precursors for the synthesis of the latter. The conversion typically involves a ring-opening and subsequent ring-closing sequence where the oxygen heteroatom is replaced by sulfur.

A common method for this transformation is the reaction of a 2(3H)-furanone with a sulfurating agent, such as Lawesson's reagent or phosphorus pentasulfide. These reagents can effectively replace the oxygen atom in the furanone ring with a sulfur atom to yield the corresponding this compound. acs.org The reaction conditions, including solvent and temperature, can be optimized to achieve high yields of the desired product.

This strategy is particularly useful for synthesizing thiophenone derivatives that might be difficult to access through direct synthesis methods. The wide availability of substituted 2(3H)-furanones, which can be prepared through various synthetic routes, further enhances the utility of this approach. researchgate.netorganic-chemistry.orgnih.gov

| Starting Furanone | Sulfurating Agent | Product Thiophenone |

| γ-Butyrolactone | Lawesson's Reagent | γ-Thiobutyrolactone |

| Substituted 2(3H)-Furanone | Phosphorus Pentasulfide | Substituted this compound |

Regioselective and Stereoselective Synthetic Pathways

The functionality and properties of this compound derivatives are intrinsically linked to the arrangement of substituents on the heterocyclic ring and their three-dimensional orientation. Consequently, the development of synthetic routes that offer high levels of regio- and stereocontrol is a paramount objective in modern organic synthesis.

Control of Substitution Patterns on the Thiophenone Ring

Regiocontrol in the synthesis of thiophenone derivatives is essential for fine-tuning the electronic and steric properties of the target molecules. One effective strategy for achieving such control is the Fiesselmann thiophene synthesis, which has been adapted for the construction of substituted thieno[3,2-b]thiophen-3(2H)-ones. nih.gov This method provides a clear pathway to dictate the position of substituents on the fused-ring system.

The synthesis begins with appropriately substituted methyl 3-chlorothiophene-2-carboxylates. The position of the substituent on this starting material directly determines its location in the final product. For instance, the condensation of a 5-aryl-3-chlorothiophene-2-carboxylate with methyl thioglycolate in the presence of a base like potassium tert-butoxide leads to the formation of a 5-aryl-3-hydroxythieno[3,2-b]thiophene-2-carboxylate. nih.gov Subsequent saponification and decarboxylation of this intermediate yields the corresponding 5-aryl-substituted thieno[3,2-b]thiophen-3(2H)-one. nih.gov Similarly, starting with a 4-aryl substituted precursor results in a 6-aryl substituted final product, demonstrating excellent regiochemical control.

Another versatile approach for constructing the thiolactone ring with a predefined substitution pattern involves the ring expansion of lactams. whiterose.ac.uk In this methodology, the substituents are already in place on the lactam precursor. A side chain insertion method can then be used to expand the lactam into a medium-sized or macrocyclic thiolactone. The regiochemistry of the final product is thus a direct reflection of the substitution pattern of the starting lactam, providing a reliable method for regiocontrol.

| Starting Material | Key Reaction | Intermediate | Final Product | Reference |

|---|---|---|---|---|

| 5-Aryl-3-chlorothiophene-2-carboxylate | Fiesselmann Synthesis (Condensation with methyl thioglycolate) | 5-Aryl-3-hydroxythieno[3,2-b]thiophene-2-carboxylate | 5-Arylthieno[3,2-b]thiophen-3(2H)-one | nih.gov |

| 4-Aryl-3-chlorothiophene-2-carboxylate | Fiesselmann Synthesis (Condensation with methyl thioglycolate) | 6-Aryl-3-hydroxythieno[3,2-b]thiophene-2-carboxylate | 6-Arylthieno[3,2-b]thiophen-3(2H)-one | nih.gov |

Chiral Induction in Thiophenone Synthesis

The synthesis of enantiomerically pure thiophenones is of significant interest, particularly for pharmaceutical applications where stereochemistry dictates biological activity. Chiral induction—the creation of a new stereocenter with a preference for one enantiomer—can be achieved through several key strategies, primarily categorized as substrate-controlled or auxiliary-controlled methods.

Substrate-Controlled Synthesis: In this approach, an existing chiral center within the starting material directs the stereochemical outcome of the reaction. A notable example, analogous to the synthesis of 2(3H)-thiophenones, is the preparation of novel enantiopure δ-thiolactones from a chiral bisthiazolidine precursor. rsc.orgresearchgate.net The intramolecular cyclization, activated by a peptide coupling reagent, results in the formation of three distinct diastereomeric tricyclic δ-thiolactones. rsc.org The inherent chirality of the starting material governs the formation of the new stereocenters during the ring-forming step, yielding a specific ratio of diastereomers. The absolute configuration of these products can be confirmed through techniques such as X-ray crystallography and NOESY spectroscopy. rsc.orgresearchgate.net

| Precursor | Reaction Condition | Diastereomeric Products (Yield) | Key Outcome | Reference |

|---|---|---|---|---|

| Chiral Bisthiazolidine | Intramolecular cyclization using DCC (N,N'-Dicyclohexylcarbodiimide) | (2R,5S,8S)-Thiolactone (38%), (2R,5R,8S)-Thiolactone (2%), (2S,5R,8S)-Thiolactone (5%) | Formation of three of four possible diastereomers, demonstrating substrate-controlled stereoselectivity. | rsc.org |

Auxiliary-Controlled Synthesis: This powerful strategy involves temporarily attaching a chiral auxiliary to an achiral substrate. The auxiliary then directs the stereoselective course of a subsequent reaction before being cleaved to reveal the enantiomerically enriched product. wikipedia.org A widely used and effective chiral auxiliary is tert-butanesulfinamide. nih.gov For the synthesis of chiral thiophenones, this method could be applied by first condensing the auxiliary with an appropriate aldehyde to form a chiral sulfinyl imine. The subsequent stereoselective addition of a nucleophile to this imine, for example, to form a key C-C bond, is directed by the bulky tert-butanesulfinyl group. After the addition, the auxiliary can be removed under mild acidic conditions, yielding a chiral amine which can then be further elaborated into the target chiral this compound derivative. nih.gov This methodology provides a reliable route to chiral centers, and the availability of both (R)- and (S)-tert-butanesulfinamide allows for selective access to either enantiomer of the final product. Other notable auxiliaries that function on similar principles include oxazolidinones and camphorsultam. wikipedia.org

Mechanistic Investigations of 2 3h Thiophenone Transformations

Photochemical Pathways and Excited State Dynamics of Thiophenone Systems

The interaction of light with thiophenone systems initiates a cascade of ultrafast events, leading to various isomeric products. The underlying mechanisms involve excited state dynamics, biradical intermediates, and ground state rearrangements.

Upon absorption of ultraviolet (UV) light, 2(5H)-thiophenone, an isomer of 2(3H)-thiophenone, undergoes a rapid ring-opening process. acs.org This is triggered by the breaking of a carbon-sulfur bond, leading to an acyclic form. acs.org This process is incredibly fast, with the molecule returning to the ground electronic state within 300 femtoseconds. acs.org Time-resolved photoelectron spectroscopy (TRPES) has been a key technique in monitoring these early-time dynamics. acs.org

Following photoexcitation, particularly at 266 nm, 2(5H)-thiophenone is excited to its second excited singlet state (S2). acs.orgnih.gov This leads to immediate C–S bond extension and a rapid decay back to the ground state (S0). acs.org Further intramolecular rearrangements within the highly vibrationally excited ground-state molecule can then occur. acs.orgnih.gov These rearrangements can lead to the reformation of the original 2(5H)-thiophenone, its isomer this compound, or isomerization to different ketenes. acs.orgnih.gov One notable and exotic product predicted to form at early stages is 2-(2-thiiranyl)ketene, which contains a three-membered sulfur ring. acs.orgnih.gov

Recent studies combining mega-electronvolt ultrafast electron diffraction (MeV-UED) with ab initio molecular dynamics have provided a powerful method for tracking the evolving populations of these various isomeric products in real-time. acs.orgnih.gov This approach has experimentally validated the high yield (around 50%) of the episulfide isomer within approximately 1 picosecond of photoexcitation. acs.orgnih.gov

The photochemical ring-opening of thiophenones proceeds through the formation of biradical intermediates. acs.orgnih.gov Following UV excitation, the molecule transitions to an excited electronic state where the C–S bond breaks, creating a biradical species. acs.orgnih.gov This biradical then undergoes internal conversion to the ground electronic state, where it exists with high internal energy. acs.orgnih.gov

From this high-energy ground state, several rearrangement pathways are possible. The biradical can undergo ring closure to reform the parent 2(5H)-thiophenone or potentially its isomer, this compound. acs.orgnih.gov Alternatively, the biradical can rearrange to form various ketene (B1206846) isomers. acs.orgacs.org The formation of these different products is a result of further intramolecular rearrangements within the vibrationally "hot" ground-state species. acs.orgnih.gov Theoretical simulations, however, have indicated that within the initial 2 picoseconds of the dynamics, the ring-closing process in the S0 state exclusively leads back to the parent 2(5H)-isomer, with no formation of this compound observed in this timeframe. acs.orgnih.gov

The wavelength of the excitation light can significantly influence the photophysical behavior and the resulting distribution of photoproducts. For instance, in studies of N-acylated 2-(aminomethylene)benzo[b]thiophene-3(2H)-ones, irradiation with 436 nm light induced Z-E isomerization, followed by a rapid N→O acyl group migration to form non-emissive O-acylated isomers. beilstein-journals.orgbeilstein-journals.org

In comparative studies of various heterocyclic carbonyl compounds, the excitation wavelength was tailored to the absorption spectrum of each molecule. 2-thiophenone was excited at 267 nm, while 2-furanone, which absorbs at shorter wavelengths, was excited at 225 nm. acs.org N-methyl-2-pyridone and coumarin (B35378) were excited at longer wavelengths (330 nm), and α-pyrone at 310 nm. acs.org These differences in excitation energy can affect the accessible excited states and subsequent decay pathways, thereby influencing the final product distribution. The vertical energy separation between different excited states, which can be modulated by the excitation wavelength, plays a crucial role in determining the probability of nonadiabatic transitions that lead to different reaction pathways. acs.org

Acid-Catalyzed and Thermally Induced Transformations

In addition to photochemical reactions, this compound and its derivatives can undergo transformations induced by acid catalysis or heat. These processes often involve ring-opening and ring-closure mechanisms, as well as interconversion with its isomers.

Acid-catalyzed transformations have been observed in derivatives of this compound. For example, mechanistic studies on diastereoisomers of a complex spirobi[benzo[b]thiophene] derivative showed that they equilibrate through a ring-opened 3-hydroxybenzothiophene (B1583051) intermediate. oup.comoup.com This indicates that the spiro form is more stable than the corresponding aromatic benzothiophene (B83047). oup.comoup.com The reverse thermal reaction of certain N-acylated isomers, which are formed photochemically, can be catalyzed by protonic acids like perchloric acid (HClO₄). beilstein-journals.orgbeilstein-journals.org

A plausible mechanism for the acid-catalyzed formation of a tricyclic system from a pyrrolinone derivative involves protonation of a hydroxyl group, followed by intramolecular electrophilic aromatic substitution to form the fused ring system. mdpi.com

Thermally, the interconversion of 2(3H)-furanone to its 2(5H) isomer, an analogous oxygen-containing system, is proposed to occur via a 1,2-H-transfer reaction to an open-ring ketenoic aldehyde, which can then ring-close to the other isomer. researchgate.net A similar mechanism can be inferred for thiophenone systems. Mechanistic studies on the ring-opening of certain thieno[3,2-c]pyran derivatives show that the reaction is initiated by the attack of a methoxide (B1231860) ion at a carbonyl carbon, leading to a ring-opened tetrasubstituted thiophene (B33073). rsc.org The reversibility of this reaction was found to be dependent on the solvent, with polar protic solvents facilitating recyclization more than polar aprotic solvents. rsc.org

The interconversion between this compound and its more stable isomer, 2(5H)-thiophenone, is a key transformation. As mentioned, photochemical excitation of 2(5H)-thiophenone can potentially lead to the formation of this compound, although this has not been observed in the very early stages of the reaction dynamics. acs.orgnih.gov

Theoretical studies on the analogous furanone system suggest that the thermal conversion of the 2(3H)-isomer to the 2(5H)-isomer proceeds through a ring-opened intermediate. researchgate.net This pathway involves a hydrogen transfer reaction. researchgate.net While direct experimental evidence for the specific mechanism of interconversion between 2(3H)- and 2(5H)-thiophenone is still being explored, the photochemical and thermal studies on related systems provide a foundational understanding of these dynamic processes.

Decarbonylation and Other Decomposition Pathways

The thermal decomposition of this compound and its derivatives often involves decarbonylation, a process where a carbonyl group is eliminated as carbon monoxide (CO). Theoretical studies on related furanones suggest that decarbonylation proceeds through the 2(3H) isomeric form as a common precursor. researchgate.net This process typically occurs at high temperatures, around 600°C for unsubstituted furanones, yielding CO and acrolein. researchgate.net It is proposed that heating the 2(3H)-furanone can lead to its isomerization to the 2(5H)-furanone via a 1,2-H-transfer reaction to an open-ring ketenoic aldehyde, which can then re-close to the other isomer. researchgate.net The final products, however, are formed from the 2(3H) form. researchgate.net

In the context of organometallic catalysis, rhodium(I) complexes have been shown to effectively catalyze the decarbonylation of thioesters, which are structurally related to the ester-like functionality within the thiophenone ring. nsf.gov This process can occur without the need for phosphine (B1218219) ligands or other additives. nsf.gov Similarly, platinum(II) complexes can mediate the decarbonylation of ketones, although this may involve complex fragmentation and transfer hydrogenation steps. whiterose.ac.uk

Photodecarbonylation of 2(3H)-thiophenones can be induced by light (e.g., 300 nm), leading to a variety of products including thietes, thiophenes, homothiophenes, or thiopyrans. The distribution of these products is heavily influenced by the substitution pattern on the thiophenone ring. researchgate.net

Nucleophilic and Electrophilic Reactivity Mechanisms

The reactivity of the this compound ring is characterized by its susceptibility to both nucleophilic and electrophilic attacks at different positions.

Carbanion Additions to the Thiophenone Ring

The carbonyl group at the C2 position of the this compound ring is a primary site for nucleophilic attack by carbanions. The reaction of thiiranes with carbanions derived from active methylene (B1212753) compounds like diethyl malonate and ethyl acetoacetate (B1235776) leads to the formation of dihydro-2(3H)-thiophenone derivatives. oup.comoup.com The initial step involves the attack of the carbanion on one of the carbon atoms of the thiirane (B1199164) ring, leading to a ring-opened intermediate that subsequently cyclizes to form the thiophenone ring. oup.comoup.com

The regioselectivity of the carbanion attack on the thiirane ring is influenced by steric factors. For alkyl-substituted thiiranes, the attack preferentially occurs at the less-hindered carbon atom. oup.comoup.com However, with a phenyl-substituted thiirane, the major product results from the attack at the more hindered carbon. oup.comoup.com

A study on the reaction of 2,2-dimethylthiirane (B1580642) with diethyl malonate in the presence of sodium ethoxide yielded 3-ethoxycarbonyl-5,5-dimethyl-dihydro-2(3H)-thiophenone. oup.com This reaction highlights the synthetic utility of carbanion additions in building substituted thiophenone frameworks.

| Reactant 1 | Reactant 2 | Base | Product |

| 2,2-Dimethylthiirane | Diethyl Malonate | Sodium Ethoxide | 3-Ethoxycarbonyl-5,5-dimethyl-dihydro-2(3H)-thiophenone oup.com |

| 2,2-Dimethylthiirane | Ethyl Acetoacetate | Sodium Ethoxide | 3-Acetyl-5,5-dimethyl-dihydro-2(3H)-thiophenone oup.comoup.com |

| Alkyl-substituted thiirane | Diethyl Malonate | Sodium Ethoxide | Product from attack at less-hindered carbon oup.comoup.com |

| 2-Phenylthiirane | Diethyl Malonate | Sodium Ethoxide | Product from attack at more-hindered carbon oup.comoup.com |

Electrophilic Attack and Substitution Patterns

Electrophilic substitution reactions on the thiophene ring are a cornerstone of its chemistry. In the case of thiophene itself, electrophilic attack is favored at the α-position (C2) over the β-position (C3). researchgate.netpearson.comajrconline.org This preference is attributed to the greater stabilization of the cationic intermediate formed during the reaction. pearson.com

For substituted thiophenes, the directing effects of the existing substituents play a crucial role. Electron-donating groups generally activate the ring towards electrophilic attack and direct incoming electrophiles to the ortho and para positions relative to themselves. ajrconline.org Conversely, electron-withdrawing groups deactivate the ring and direct electrophiles to the meta position. ajrconline.org

In the context of this compound, the carbonyl group acts as an electron-withdrawing group, which would be expected to deactivate the ring towards electrophilic substitution. However, the sulfur atom can still direct electrophiles. For the related benzo[b]thiophen-2(3H)-one, electrophilic substitution is reported to occur preferentially at the C3 position. benchchem.com Nitration of 5-ethyl-2-methyl-3(2H)-thiophenone with a mixture of nitric acid and sulfuric acid results in substitution at the C4 position, influenced by the electron-donating alkyl groups. vulcanchem.com

Radical Reaction Pathways and Their Mechanistic Elucidation

Radical reactions provide alternative pathways for the transformation of this compound and related sulfur-containing heterocycles.

Radical Chain Propagation Mechanisms

Thiyl radicals, which can be generated from thiols through homolytic cleavage of the S-H bond, are key intermediates in many radical chain reactions. nih.gov These radicals can add to unsaturated systems like alkenes and alkynes in thiol-ene and thiol-yne reactions. nih.gov In the context of thiophene synthesis, the Gewald reaction, which involves elemental sulfur, is believed to proceed through polysulfide intermediates that can undergo various transformations, including unimolecular cyclization and nucleophilic degradation. chemrxiv.org

While direct evidence for radical chain propagation involving this compound is not extensively detailed in the provided results, the general principles of radical chemistry suggest that such pathways are plausible. For instance, a radical generated on the thiophenone ring could propagate by abstracting a hydrogen atom from a suitable donor, continuing a chain reaction. The presence of radical scavengers like TEMPO can be used to probe for the involvement of radical intermediates in a reaction. rsc.org

Photoinduced Radical Processes

Photoexcitation can induce the formation of radical species and initiate unique chemical transformations. Upon UV irradiation, 2(5H)-thiophenone, an isomer of this compound, undergoes a rapid ring-opening process to form a biradical intermediate. acs.orgnih.govacs.org This process occurs on an ultrafast timescale, within femtoseconds. acs.orgnih.gov The initially formed excited state can undergo internal conversion to the ground electronic state, where a variety of photoproducts can be formed. acs.org

Theoretical studies and time-resolved spectroscopic experiments have shown that following photoexcitation, the C-S bond can break, leading to an acyclic biradical. acs.orgacs.orgresearchgate.net This biradical can then undergo further intramolecular rearrangements. Interestingly, while ring-closure can reform the starting 2(5H)-thiophenone, the formation of this compound via this photochemical route has been predicted to be a possibility, although simulations have shown it to be a minor or non-existent pathway in the early stages of the reaction. acs.orgnih.govresearchgate.net

Advanced Spectroscopic Characterization in Mechanistic and Structural Elucidation

Electronic State Spectroscopy for Thiophenone and its Derivatives

Electronic state spectroscopy provides foundational knowledge of a molecule's orbital energies and the transitions between them. For 2(3H)-thiophenone and its related compounds, techniques like photoelectron spectroscopy, synchrotron radiation studies, and UV-Vis spectroscopy have been instrumental.

Photoelectron spectroscopy (PES) is a powerful experimental technique used to measure the energies of electrons in molecules, providing direct support for our understanding of electron shells, subshells, and molecular orbitals. khanacademy.org Based on the photoelectric effect, PES utilizes photo-ionization to probe the composition and electronic state of a sample. libretexts.org

In the study of γ-butyrothiolactone, an isomer of this compound, He(I) photoelectron spectroscopy was employed to investigate its valence electronic structure. researchgate.net The analysis, supported by quantum chemical calculations, allowed for the assignment of the first three ionization bands to specific molecular orbitals. researchgate.net The outermost electronic properties are significantly influenced by the -SC(O)- group, with the first three observed bands corresponding to ionization from the non-bonding orbitals of sulfur (n(S)) and oxygen (n(O)), and the π orbital of the carbonyl group (π(C=O)). researchgate.net Research on various thiophenones has also utilized He(I) and He(II) photoelectron spectra to understand the degree of conjugation between the sulfur lone-pair orbital and the carbonyl π-orbital. cnr.it

Table 1: Ionization Energies and Orbital Assignments for γ-Butyrothiolactone from He(I) PES researchgate.net

| Ionization Band | Energy (eV) | Orbital Assignment |

|---|---|---|

| 1 | 9.54 | n(S) |

| 2 | 9.69 | n(O) |

| 3 | 11.89 | π(C=O) |

This interactive table summarizes the experimental data obtained from photoelectron spectroscopy, detailing the energy required to eject an electron from specific molecular orbitals.

Synchrotron radiation provides an intensely bright, tunable source of light, making it ideal for high-resolution photoabsorption studies. Detailed investigations into the electronic state spectroscopy of dihydro-2(3H)-thiophenone and its isomer, dihydro-3(2H)-thiophenone, have been conducted using this technology. au.dkunl.pt Absolute photoabsorption cross-sections were measured over a wide energy range (3.7–10.7 eV) at the ASTRID2 synchrotron radiation facility. au.dkunl.pt

The resulting absorption spectra display features arising from electronic transitions to both valence and Rydberg states. au.dkunl.pt These spectra are further complicated by superimposed vibrational fine structures. For dihydro-2(3H)-thiophenone, these vibrational modes are identified as C=O stretching, as well as significant CH2 twisting and rocking modes. au.dkunl.pt The assignment of these absorption bands is supported by sophisticated ab initio calculations, such as the equation-of-motion coupled-cluster singles and doubles (EOM-CCSD) method, which provide theoretical vertical excitation energies and oscillator strengths. au.dkunl.ptresearchgate.net The nature of the electronic transitions is further assessed by visually inspecting the natural orbitals involved in each transition. au.dk

Table 2: Selected Electronic Transitions and Vibrational Modes for Dihydro-2(3H)-Thiophenone au.dkunl.pt

| Transition Type | Energy Range (eV) | Key Associated Vibrational Modes |

|---|---|---|

| Valence States | Low Energy Region | C=O stretching |

| Rydberg States | Higher Energy Region | CH2 twisting, CH2 rocking |

This interactive table presents findings from synchrotron radiation studies, highlighting the types of electronic transitions observed and the associated vibrational fine structures.

UV-Vis spectroscopy is a fundamental technique for studying electronic transitions in molecules. uminho.pt For derivatives of thiophene (B33073), this method is also used to investigate solvatochromism—the change in the color of a substance when it is dissolved in different solvents. mdpi.commdpi.com This phenomenon provides insight into the electronic distribution in the ground and excited states and the nature of solute-solvent interactions. rsc.org

Studies on various thiophene derivatives demonstrate this effect. For instance, the absorption spectra of novel push-pull thienylpyrrolyl-cyanoacetic acids were measured in 1,4-dioxane (B91453) to characterize their electronic transitions. uminho.pt In another study, the photophysical properties of D-π-A push-pull thienylthiazole boron complexes were investigated in solvents of varying polarity, revealing significant solvatochromic shifts in their absorption maxima. mdpi.com Similarly, a thiophene azo dye exhibited a noticeable red shift in its UV-Vis absorption maximum as the polarity of the solvent increased, a characteristic of molecules with large dipole moments and potential non-linear optical properties. mdpi.com The general procedure involves preparing dilute solutions of the compound in a series of solvents with different polarities and recording the UV-Vis absorption spectrum for each. rsc.org

Table 3: Example of Solvatochromism in a Thiophene Azo Dye Derivative mdpi.com

| Solvent | Dielectric Constant | Absorption Maximum (λmax, nm) |

|---|---|---|

| Cyclohexane | 2.02 | 473 |

| Dichloromethane | 8.93 | 496 |

| Acetone | 20.7 | 490 |

| Acetonitrile | 37.5 | 492 |

| Dimethylsulfoxide | 46.7 | 501 |

This interactive table illustrates the concept of solvatochromism by showing how the absorption maximum of a thiophene derivative shifts in response to solvent polarity.

Time-Resolved Spectroscopic Techniques for Reaction Dynamics

To capture the fleeting moments of a chemical reaction, time-resolved spectroscopic techniques are essential. These methods use ultrashort laser pulses to initiate a reaction and then probe the subsequent changes on femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescales, effectively creating a "molecular movie" of the process.

Mega-electronvolt ultrafast electron diffraction (MeV-UED) is a cutting-edge technique capable of imaging the changing structures of molecules during a chemical reaction with sub-picosecond temporal and sub-ångström spatial resolution. nih.govacs.orgresearchgate.netstanford.edu In a typical experiment, a "pump" laser pulse initiates a photochemical reaction, and a precisely delayed "probe" electron pulse diffracts off the evolving ensemble of molecules. nih.govacs.org Analyzing the diffraction pattern at various time delays provides snapshots of the molecular geometries present. nih.gov

This technique has been powerfully applied to study the UV-induced ring-opening of 2(5H)-thiophenone in the gas phase. nih.govacs.org After excitation with a 266 nm UV pulse, the molecule returns to the electronic ground state within 300 fs, and the subsequent dynamics lead to the formation of different families of photoproducts. nih.govacs.org By combining the experimental MeV-UED data with ab initio molecular dynamics simulations, researchers can decompose the diffraction signals and determine the time-dependent relative populations of the various photoproducts, such as acyclic ketene (B1206846) and episulfide species, within the first two picoseconds of the reaction. acs.org

Table 4: Relative Populations of Photoproducts from 2(5H)-Thiophenone Ring-Opening via MeV-UED acs.org

| Time Delay (ps) | Thiophenone (%) | Acyclic Ketene (%) | Episulfide Products (%) |

|---|---|---|---|

| 1.0 | 35 | 45 | 20 |

| 1.5 | 28 | 50 | 22 |

| 2.0 | 25 | 52 | 23 |

This interactive table summarizes the evolution of photoproduct populations over time as tracked by MeV-UED, providing direct insight into the reaction dynamics.

This method has been applied to study the photodissociation dynamics of thiophene derivatives. For example, a study on 2-iodothiophene (B115884) used femtosecond core-to-valence transient absorption spectroscopy to follow the C-I bond fission upon 268 nm excitation. arxiv.org The experiment revealed the appearance of free iodine atom fragments on a timescale of 160 ± 30 fs, providing critical insight into the dissociation channel. arxiv.org Studies on other thiophene oligomers and derivatives have also used this technique to probe relaxation pathways from initial excited states and to characterize the lifetimes of singlet and triplet states. researchgate.netuminho.pt

Table 5: Transient Species Detected in Thiophene Derivatives via Transient Absorption

| Compound | Excitation λ (nm) | Transient Species | Characteristic Absorption (nm) | Lifetime | Reference |

|---|---|---|---|---|---|

| 2-Iodothiophene | 268 | Free Iodine Atom | ~45-50 eV (Core-level) | 160 ± 30 fs | arxiv.org |

| Thiophene Oligomers | 308 | S1 Excited State | 430-830 | 1-2 ps (formation) | researchgate.net |

| Benzil-PIC | 400 | Benzil S1 State | 520, 563 | < 1 ps | beilstein-journals.org |

This interactive table provides examples of how transient absorption spectroscopy is used to identify and characterize the fleeting intermediates that govern the pathways of photochemical reactions in thiophene-related compounds.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy provides unparalleled insight into the molecular framework of this compound derivatives, revealing not only the connectivity of atoms but also their spatial relationships. elsevier.com

Elucidation of Complex Derivative Structures and Stereochemistry

NMR spectroscopy, including both ¹H and ¹³C NMR, is fundamental for the structural assignment of thiophenone derivatives. uobasrah.edu.iq Chemical shifts, coupling constants, and nuclear Overhauser effect (NOE) experiments are critical in defining the constitution and relative configuration of these molecules.

For instance, in the characterization of various substituted 3,5-dimethyl-4-hydroxy-5H-thiophen-2-ones, ¹H NMR is used to confirm the presence and connectivity of alkyl chains at the C5 position. nih.gov The chemical shifts of the methyl groups and the methylene (B1212753) protons adjacent to the ring provide clear evidence of the substitution pattern. Two-dimensional NMR techniques, such as NOESY, can be employed to establish the stereochemistry at chiral centers, for example, by observing through-space correlations between protons. This is crucial in cases like the synthesis of thio-derivatives of whiskey lactone, where sulfur incorporation can lead to changes in the absolute configuration at stereocenters, a detail readily clarified by 2D NOESY spectra. researchgate.net

In more complex systems, such as matrine (B1676216) derivatives incorporating a thiophene moiety, both ¹H and ¹³C NMR are essential for full characterization. mdpi.com High-resolution mass spectrometry (HRMS) complements NMR data by confirming the elemental composition. The precise assignment of all proton and carbon signals allows for the unambiguous determination of the structure of these intricate molecules. mdpi.commdpi.com

The following table presents typical NMR data for a thiophene derivative, illustrating the type of information obtained.

| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) | Assignment |

| Methyl (thiophene-2-carbonyl)glycinate | ¹H | 3.79 | s | OCH₃ |

| 4.22 | d, J = 5.2 | CH₂ | ||

| 6.72 | br | NH | ||

| 7.07 | dd, J = 4.0, 4.8 | Thiophene H4 | ||

| 7.49 | d, J = 5.2 | Thiophene H5 | ||

| 7.57 | d, J = 4.4 | Thiophene H3 | ||

| ¹³C | 41.6 | CH₂ | ||

| 52.6 | OCH₃ | |||

| 127.8 | Thiophene C4 | |||

| 128.7 | Thiophene C3 | |||

| 130.6 | Thiophene C5 | |||

| 138.1 | Thiophene C2 | |||

| 162.1 | C=O (amide) | |||

| 170.5 | C=O (ester) | |||

| Data sourced from a study on thiophene-2-carbonyl amino acid derivatives. mdpi.com |

Dynamic NMR for Conformational Changes and Exchange Processes

Dynamic NMR (DNMR) techniques are powerful for investigating reversible molecular processes that occur on the NMR timescale, such as conformational changes and rotational dynamics. libretexts.org For derivatives of this compound, particularly those with bulky substituents, restricted rotation around single bonds can lead to the existence of distinct conformers or atropisomers.

Variable temperature (VT) NMR experiments can be used to study these dynamic processes. researchgate.net At low temperatures, where the rate of exchange between conformers is slow on the NMR timescale, separate signals for each conformer may be observed. As the temperature is increased, the exchange rate increases, causing the signals to broaden, coalesce, and eventually sharpen into a time-averaged signal at high temperatures. libretexts.orgresearchgate.net

For example, the study of sterically hindered 3-arylthiazolidine-2-thiones, which are structurally related to thiophenones, has utilized DNMR to measure the energy barriers to rotation around the N-aryl bond. researchgate.net Similarly, for a substituted 2-cyclopenten-1-one, VT NMR was used to study the restricted rotation of a p-tolyl group, allowing for the calculation of the activation energy (ΔG‡) for the process. researchgate.net Such studies on thiophenone derivatives would provide crucial information on their stereodynamics, which can influence their chemical reactivity and biological activity. nih.gov Two-dimensional exchange spectroscopy (EXSY) can also be applied to quantify the rates of these dynamic exchange processes. libretexts.org

Vibrational Spectroscopy (IR and Raman) for Structural and Conformational Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. ksu.edu.sad-nb.infophotothermal.com These methods are highly effective for identifying functional groups and gaining insights into the structural and conformational details of this compound and its analogues. core.ac.ukresearchgate.net

IR spectroscopy is particularly sensitive to polar bonds and is excellent for identifying the carbonyl (C=O) group, a key feature of the this compound ring, which typically shows a strong absorption band. benchchem.com Raman spectroscopy, which relies on changes in polarizability, is complementary and is often more sensitive to homo-nuclear bonds and symmetric vibrations. ksu.edu.saphotothermal.com

Experimental FTIR spectra of 2(5H)-thiophenone isolated in an argon matrix at 10 K, supported by theoretical calculations, have allowed for detailed vibrational assignments. core.ac.ukresearchgate.net These studies provide a solid foundation for interpreting the spectra of related thiophenone compounds.

The table below summarizes key experimental vibrational frequencies for 2(5H)-thiophenone.

| Vibrational Mode | Experimental Frequency (cm⁻¹) (Argon Matrix) | Description |

| ν(C=O) | 1714.0 | Carbonyl stretching |

| ν(C=C) | 1612.0 | C=C stretching |

| δ(CH₂) | 1412.3 | CH₂ scissoring |

| ν(C-S) | 834.6 | C-S stretching |

| Ring Breathing | ~940 | Ring breathing mode |

| Data from Breda et al. (2008). core.ac.ukresearchgate.net |

Correlating Vibrational Frequencies with Ring Size and Heteroatom Nature

The vibrational frequencies of key functional groups in heterocyclic carbonyl compounds are sensitive to both the size of the ring and the nature of the heteroatom. A comparative study of 2(5H)-thiophenone (a five-membered ring with sulfur) and its analogues, 2(5H)-furanone (five-membered, oxygen) and thiapyran-2-one (six-membered, sulfur), reveals distinct trends. core.ac.ukresearchgate.net

Specifically, the carbonyl (C=O) stretching frequency is lower in 2(5H)-thiophenone (1714.0 cm⁻¹) compared to its oxygen-containing counterpart, 2(5H)-furanone (1793.5 cm⁻¹). core.ac.uk This difference is attributed to the electronic effects of the heteroatom. Furthermore, increasing the ring size from a five-membered to a six-membered ring also influences the vibrational frequencies of the C=O, C=C, and CH₂ moieties. These correlations, established through combined experimental and computational studies, are invaluable for the structural characterization of novel heterocyclic compounds based on their vibrational spectra. core.ac.ukresearchgate.netscialert.net

Mass Spectrometry in Mechanistic Pathway Confirmation and Fragment Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight of this compound and its derivatives, as well as for elucidating their structure through the analysis of fragmentation patterns. benchchem.compearson.com High-resolution mass spectrometry (HRMS) can provide the exact elemental composition of a molecule, which is essential for confirming its chemical formula. uobasrah.edu.iq

The electron ionization (EI) mass spectrum of dihydro-2(3H)-thiophenone shows a characteristic molecular ion peak (M⁺) and a series of fragment ions that provide structural information. nist.govnist.gov The fragmentation of thiophene derivatives often involves characteristic cleavages, such as the loss of CO, cleavage of the C-S bond, or fragmentation of substituent groups. nih.gov

For example, in the mass spectra of benzo[b]thiophene-dicarbonyldichlorides, a characteristic fragmentation pathway is the cleavage of the C-Cl bond. nih.gov In more complex thiophene-containing structures, such as those resulting from photochemical reactions, mass spectrometry can help identify the various photoproducts formed. For instance, following the photoinduced ring-opening of thiophene, different isomers and fragments can be generated, and their evolution can be monitored. acs.orgacs.org The study of fragmentation pathways of related heterocyclic systems, like 1,2,4-triazoles, also provides a model for understanding the potential fragmentation mechanisms of thiophenone derivatives under mass spectrometric conditions. innovareacademics.in

The following table shows the primary ions observed in the electron ionization mass spectrum of Dihydro-2(3H)-thiophenone.

| m/z (mass-to-charge ratio) | Relative Intensity (%) | Plausible Fragment Identity |

| 102 | 100 | [C₄H₆OS]⁺ (Molecular Ion) |

| 74 | 45 | [M - CO]⁺ |

| 60 | 95 | [C₂H₄S]⁺ |

| 56 | 30 | [C₃H₄O]⁺ |

| 47 | 35 | [CH₃S]⁺ |

| Data sourced from the NIST WebBook for Dihydro-2(3H)-thiophenone. nist.gov |

Computational Chemistry and Theoretical Modeling of 2 3h Thiophenone Systems

Electronic Structure Theory and Bonding Analysis

Computational chemistry serves as a powerful tool for investigating the molecular properties of 2(3H)-thiophenone, also known as γ-thiobutyrolactone. Through various theoretical models, researchers can predict its electronic structure, reactivity, and spectroscopic characteristics, offering insights that complement experimental findings.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, particularly the ground state properties of molecules. okayama-u.ac.jpwikipedia.orggithub.io It maps the complex many-electron problem onto a system of non-interacting electrons moving in an effective potential, with the total energy determined as a functional of the electron density. github.io DFT calculations, often employing functionals like B3LYP, are instrumental in optimizing molecular geometries, predicting vibrational frequencies, and determining other key electronic properties. nih.goviosrjournals.orgresearchgate.net

For thiophene (B33073) and its derivatives, DFT has been extensively applied to study their structural and electronic characteristics. nih.gov These calculations provide insights into bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional structure. nih.gov Furthermore, DFT is used to calculate global reactivity descriptors, which help in understanding the chemical stability and reactivity of the molecule. ajrconline.org For instance, a small energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) calculated by DFT often indicates higher chemical reactivity and lower kinetic stability. ajrconline.org While specific DFT studies focusing solely on the ground state properties of isolated this compound are not extensively detailed in the provided results, the principles are broadly applied to related thiophene structures. benchchem.comx-mol.netresearchgate.net For example, calculations on dihydro-2(3H)-thiophenone have been performed as part of larger pyrolysis system models. mit.edu

| Property | Typical Functional/Basis Set | Calculated Value/Observation | Reference |

|---|---|---|---|

| Optimized Geometry | B3LYP/6-311++G(d,p) | Provides bond lengths and angles. | mjcce.org.mk |

| HOMO-LUMO Gap (E_gap) | B3LYP/6-31G(d,p) | Used to infer chemical reactivity. | nih.gov |

| Vibrational Frequencies | B3LYP/6-31G** | Compared with experimental IR/Raman spectra. | iosrjournals.org |

To accurately describe electronically excited states, more sophisticated and computationally intensive ab initio methods are required. uba.ar Unlike DFT, which can struggle with charge-transfer excitations and other complex phenomena, methods like Equation-of-Motion Coupled-Cluster Singles and Doubles (EOM-CCSD) and Coupled-Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) provide a more reliable description. uba.ararxiv.orgq-chem.com The coupled-cluster approach is considered a "gold standard" in quantum chemistry for its accuracy. arxiv.org

Detailed studies on the electronic state spectroscopy of C₄H₆OS isomers, including dihydro-2(3H)-thiophenone, have utilized EOM-CCSD calculations to interpret experimental photoabsorption spectra. au.dkresearchgate.net These calculations provide vertical excitation energies and oscillator strengths, which are crucial for assigning the absorption bands observed in experiments to specific electronic transitions (e.g., valence or Rydberg states). au.dkresearchgate.net By visually inspecting the natural orbitals involved in each transition, the nature of the excitation can be characterized. au.dk For instance, in dihydro-2(3H)-thiophenone, EOM-CCSD calculations have aided in assigning features in its absorption spectrum, which includes transitions to both valence and Rydberg states. au.dk Furthermore, CCSD(T) calculations have been employed to determine the relative electronic energies of key structures in the photochemistry of the related 2(5H)-thiophenone, which can potentially isomerize to this compound upon photoexcitation. acs.org

Table 2: Calculated Vertical Excitation Energies for Dihydro-2(3H)-thiophenone using EOM-CCSD (Based on data from studies on C₄H₆OS isomers)

| State | Excitation Energy (eV) | Oscillator Strength (f) | Character of Transition | Reference |

| S1 | 4.67 | 0.0003 | n(O) -> π(C=O) | au.dk |

| S2 | 5.48 | 0.0008 | n(S) -> π(C=O) | au.dk |

| S3 | 6.42 | 0.0004 | n(O) -> σ(C-S) | au.dk |

| S4 | 6.64 | 0.1248 | π(C=O) -> π(C=O) | au.dk |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain and predict chemical reactivity. numberanalytics.comwikipedia.org The interaction between the HOMO of one molecule (the nucleophile) and the LUMO of another (the electrophile) is central to many chemical reactions. wikipedia.org The energy and symmetry of these orbitals determine the feasibility and outcome of the reaction. numberanalytics.com

The HOMO-LUMO energy gap (ΔE) is a critical reactivity descriptor; a smaller gap generally implies higher reactivity. ajrconline.orgnih.gov DFT calculations are commonly used to compute the energies of these frontier orbitals and other related reactivity indices. nih.govmdpi.com These descriptors include:

Ionization Potential (I): Approximated as -E(HOMO)

Electron Affinity (A): Approximated as -E(LUMO)

Chemical Hardness (η): (I - A) / 2

Electronegativity (χ): (I + A) / 2

Electrophilicity Index (ω): χ² / (2η)

Table 3: Illustrative Reactivity Descriptors for a Thiophene System based on FMO Theory (This table demonstrates the type of data generated from FMO analysis of thiophene derivatives.)

| Parameter | Definition | Typical Value (eV) | Reference |

| E(HOMO) | Energy of Highest Occupied Molecular Orbital | -6.5 to -5.5 | nih.govdergipark.org.tr |

| E(LUMO) | Energy of Lowest Unoccupied Molecular Orbital | -2.0 to -1.0 | nih.govdergipark.org.tr |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 4.0 to 5.0 | nih.gov |

| Hardness (η) | (I - A) / 2 | 2.0 to 2.5 | nih.gov |

| Electrophilicity (ω) | χ² / (2η) | 1.5 to 2.5 | dergipark.org.tr |

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals from a calculation into localized orbitals corresponding to the familiar Lewis structure elements: bonds, lone pairs, and core orbitals. uni-muenchen.de This method provides a quantitative picture of bonding and allows for the investigation of intramolecular and intermolecular interactions through donor-acceptor analysis. periodicodimineralogia.ituba.ar

Table 4: Example of NBO Second-Order Perturbation Analysis for a Thiophene Derivative (This table illustrates the donor-acceptor interactions and stabilization energies (E(2)) typically reported in NBO studies.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type | Reference |

| LP (1) O | σ* (C-C) | ~5-10 | Hyperconjugation | iosrjournals.orguni-muenchen.de |

| LP (1) S | π* (C=O) | ~2-5 | Hyperconjugation | mjcce.org.mkperiodicodimineralogia.it |

| σ (C-H) | σ* (C-S) | ~1-3 | Hyperconjugation | iosrjournals.orguni-muenchen.de |

| π (C=O) | π* (C-S) | ~15-25 | Resonance/Conjugation | mjcce.org.mkresearchgate.net |

Reaction Mechanism Elucidation using Quantum Chemical Calculations

Quantum chemical calculations are indispensable for mapping out the potential energy surfaces of chemical reactions, allowing for a detailed understanding of reaction mechanisms. This involves locating and characterizing stationary points, including reactants, products, intermediates, and, most importantly, transition states.

A transition state (TS) represents the highest energy point along a reaction coordinate, and its structure and energy determine the activation barrier for the reaction. Locating the TS structure and calculating its energy relative to the reactants are key goals of computational reaction mechanism studies. researchgate.net DFT is often employed for this purpose, and the nature of the TS is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

For thiophene-related systems, computational methods have been used to investigate various reaction mechanisms. For example, transition-state search calculations were performed for the tautomerization of thiophene-2-thiol, a tautomer of a thiophenone, revealing a substantial energy barrier for the process. acs.org Similarly, studies on the photochemical ring-opening of 2(5H)-thiophenone involve mapping the decay from excited electronic states to the ground state, a process that can lead to various isomers, potentially including this compound. acs.org While direct studies on the reaction mechanisms of this compound are sparse in the provided results, the computational methodologies are well-established. researchgate.netnih.gov These calculations provide the energy barrier (activation energy), which is crucial for predicting reaction rates and understanding why certain reaction pathways are favored over others.

Table 5: Illustrative Calculated Energy Barriers for Reactions Involving Thiophene Systems (This table exemplifies the kind of data obtained from transition state calculations on related molecules.)

| Reaction Type | Computational Method | Calculated Barrier (kJ/mol) | Key Finding | Reference |

| Tautomerization (Thiol -> Thione) | DFT/COSMO | 230.0 | High energy barrier indicates slow process. | acs.org |

| Dimerization | DFT/COSMO | 104.2 | Defines the kinetic favorability of dimerization. | acs.org |

| Photochemical Ring Opening | CCSD(T)//MP2 | N/A (ultrafast decay) | Decay to ground state occurs within ~300 fs. | acs.org |

| Electrophilic Nitration | DFT | ~80-100 | Identifies regioselectivity of substitution. | researchgate.net |

Potential Energy Surface Mapping and Reaction Pathway Identification

Computational methods are instrumental in mapping the potential energy surface (PES) of chemical reactions involving this compound. By employing techniques like Density Functional Theory (DFT), researchers can identify transition states, intermediates, and the most probable reaction pathways. mpg.deresearchgate.net

For instance, in the context of the photochemical reactions of thiophenone isomers, theoretical calculations have been crucial. Upon photoexcitation, 2(5H)-thiophenone can undergo ring-opening to form a biradical intermediate. Subsequent internal conversion to the ground electronic state can lead to various photoproducts. acs.orgresearchgate.net Theoretical modeling suggests that one possible outcome is the reformation of a thiophenone ring, which could potentially yield the this compound isomer. acs.orgnih.gov

Similarly, in the study of the atmospheric oxidation of thiophene by the hydroperoxyl radical, high-level DFT and ab initio calculations have been used to map the potential energy surfaces. researchgate.net These studies revealed that the addition of the hydroperoxyl radical to the carbon atoms of the thiophene ring are the most favored initial reaction pathways, leading to various products, including thiophenone isomers. researchgate.net

Implicit and Explicit Solvent Effects in Reaction Modeling

The inclusion of solvent effects in computational models is critical for accurately predicting reaction outcomes in solution. Both implicit and explicit solvent models are utilized to simulate the influence of the solvent environment on the geometry, stability, and reactivity of this compound systems.

Implicit solvent models , such as the Polarizable Continuum Model (PCM) and the SMD model, treat the solvent as a continuous dielectric medium. mdpi.comwikipedia.org This approach is computationally efficient and can provide a reasonable approximation of bulk solvent effects. wikipedia.orgnih.gov It has been shown that for many systems, optimizing geometries in the gas phase and then performing calculations with an implicit solvent model can yield significant insights. stackexchange.com

Explicit solvent models , on the other hand, involve the inclusion of individual solvent molecules in the calculation. wikipedia.org While computationally more demanding, this method can provide a more detailed and physically accurate description of solute-solvent interactions, especially for specific interactions like hydrogen bonding. wikipedia.orgstackexchange.com Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are often employed, where the solute is treated with a high level of theory and the surrounding solvent molecules are treated with a less computationally expensive molecular mechanics force field. mdpi.com Studies comparing implicit and explicit models have shown that while implicit models can be effective, explicit models, particularly QM/MM simulations, can provide excellent agreement with experimental data when a validated level of theory is used. chemrxiv.org The choice between implicit and explicit models often depends on the specific system and the computational resources available. stackexchange.com

Conformational Analysis and Isomeric Stability Studies

Conformational analysis of this compound and its isomers is essential for understanding their relative stabilities and reactivity. Computational methods are widely used to determine the most stable conformations and the energy barriers between them. dergipark.org.tr

For this compound, also known as γ-thiobutyrolactone, the five-membered ring is not planar. Theoretical calculations have explored the different possible conformations, such as envelope and twist forms, to identify the lowest energy structure. Ab initio calculations have found the C(5)-envelope conformation to be the lowest energy structure for this molecule. researchgate.net

The relative stability of different isomers is also a key area of investigation. For instance, the relative enthalpies of dihydro-2(3H)-thiophenone and its isomer dihydro-3(2H)-thiophenone have been calculated using various computational methods. nist.gov These calculations consistently show that dihydro-2(3H)-thiophenone is the more stable isomer. nist.gov In photochemical reactions of 2(5H)-thiophenone, theoretical calculations predict that while ring-closure can reform the parent isomer, the formation of the 2(3H)-isomer is also a possibility, with the relative ground-state energies influencing the product distribution. nih.gov

Prediction and Validation of Spectroscopic Properties

Computational chemistry plays a vital role in the prediction and validation of the spectroscopic properties of this compound. Theoretical calculations of properties such as vibrational frequencies (IR and Raman), electronic absorption spectra (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts are routinely performed and compared with experimental data. mdpi.com

Density Functional Theory (DFT) is a common method for these predictions. For example, the vibrational frequencies of thiophene derivatives have been calculated using the B3LYP functional with various basis sets, and the results have shown good agreement with experimental FT-IR and FT-Raman spectra. mjcce.org.mk Similarly, time-dependent DFT (TD-DFT) is used to predict electronic excitation energies and UV-Vis absorption spectra. mpg.de The calculated absorption maxima for related thiophene derivatives have been found to be in good agreement with experimental values, typically within a 10–20 nm range. mdpi.com

For this compound, theoretical studies have been conducted to assign its photoelectron spectrum. researchgate.net The valence electronic structure was investigated using quantum chemical calculations, which helped in assigning the first three bands at 9.54, 9.69, and 11.89 eV to the n(S), n(O), and π(C=O) orbitals, respectively. acs.org Furthermore, theoretical calculations have been used to analyze the fine structure in the electronic spectra, assigning them to fundamental vibrational modes. researchgate.net

Development of Kinetic Models for Unimolecular Pyrolysis and Other Reactions

Computational methods are crucial for developing detailed kinetic models for reactions such as the unimolecular pyrolysis of thiophene and its derivatives. nih.govnih.gov These models are built upon potential energy surfaces calculated using high-level ab initio methods. nih.govnih.gov

In the study of thiophene pyrolysis, variational transition-state theory (VTST) has been used to compute the rate coefficients of elementary reactions at the CCSD(T)/CBS level of theory. nih.govnih.gov The developed kinetic model showed good agreement with experimental results for the thiophene pyrolysis rate. nih.govnih.gov The calculations revealed that the pyrolysis is primarily initiated by ring-H migrations, with C-S bond rupture playing a minor role. nih.govnih.gov The major products were identified as thioketene (B13734457) and ethyne. nih.govnih.gov Such detailed kinetic models are invaluable for understanding complex reaction networks and predicting product distributions under various conditions. mit.edu While specific kinetic models for the unimolecular pyrolysis of this compound are not extensively detailed in the provided context, the methodologies applied to thiophene serve as a direct template for how such a study would be conducted. researchgate.net

Synthetic Applications of 2 3h Thiophenone and Its Derivatives in Organic Chemistry

Building Blocks for Complex Heterocyclic Systems and Polythiophenes

2(3H)-Thiophenone and its derivatives serve as foundational materials for constructing more elaborate molecular architectures, including fused heterocyclic scaffolds and conductive polymers.

Construction of Fused Thiophenone-Containing Scaffolds

The thiophenone core is a valuable synthon for creating fused heterocyclic systems, which are prevalent in pharmacologically active compounds and materials science. derpharmachemica.comajol.info Synthetic strategies often involve the reaction of thiophenone derivatives with various reagents to build additional rings onto the thiophenone framework. For instance, pyrazole-containing thiophenes can be synthesized from the reaction of 2-((1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl)methylene)malononitrile with elemental sulfur. ajol.info This resulting thiophene (B33073) can then undergo further reactions to create fused systems like thieno[2,3-d]pyrimidines. ajol.info

Another approach involves the intramolecular cyclization of appropriately substituted thiophenes. For example, treatment of S-(o-tolyl) diethylcarbamothioate (B8642194) with a strong base like lithium diisopropylamide (LDA) generates an anion that cyclizes to form a benzo[b]thiophen-2(3H)-one derivative. acs.org This method provides a route to fused systems where a benzene (B151609) ring is annulated to the thiophenone core.

Thieno[2,3-b]thiophene (B1266192) derivatives, which contain two fused thiophene rings, are another important class of fused scaffolds. mdpi.com These can be synthesized through various methods, including the reaction of 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile (B7762938) with different reagents to form fused pyrimidine, pyridine, and azole rings. nih.govacs.org Microwave-assisted synthesis has been shown to be an efficient method for preparing these types of compounds. nih.govacs.org

The following table summarizes some examples of fused thiophenone-containing scaffolds and their synthetic precursors.

| Fused Scaffold | Precursor(s) | Reagents/Conditions | Ref. |

| Pyrazole-fused Thiophene | 2-((1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl)methylene)malononitrile, Sulfur | Triethylamine (TEA) | ajol.info |

| Benzo[b]thiophen-2(3H)-one | S-(o-tolyl) diethylcarbamothioate | Lithium diisopropylamide (LDA) | acs.org |

| Thieno[2,3-d]pyrimidine | 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile, Formamide | Microwave irradiation | nih.govacs.org |

| Thieno[2,3-b]pyridine (B153569) | New enaminone derived from thieno[2,3-b]pyridine core | Various reagents | researchgate.net |

Precursors for Sulfur-Containing Rings in Molecular Electronics

Thiophene-based materials, including polythiophenes, are of significant interest in the field of molecular electronics due to their conductive properties. Thiophene and its derivatives are key precursors for the synthesis of these polymers. researchgate.netthieme-connect.de While polythiophenes are often synthesized from petrochemical-derived precursors, there is growing interest in using naturally occurring thiophene derivatives. researchgate.net For example, thiophene derivatives found in the roots of Tagetes species can be extracted and polymerized to form polythiophenes. researchgate.net

The synthesis of oligoheteroacenes, which are ladder-type structures containing multiple fused aromatic and heteroaromatic rings, is another area where thiophene derivatives are crucial. These molecules have applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). A powerful method for constructing these sulfur-containing ladder-type polymers and oligoacenes is through triflic acid-induced intramolecular ring closure of Ar-methylsulfoxide precursors. core.ac.uk

Intermediates in Multi-Step Organic Transformations

This compound and its derivatives are valuable intermediates in multi-step synthetic sequences, enabling the construction of complex target molecules. derpharmachemica.com Their reactivity allows for a variety of chemical transformations, making them versatile building blocks. For instance, substituted thiophenes serve as intermediates in the synthesis of pharmacologically active molecules and materials for various applications. derpharmachemica.comresearchgate.net

The synthesis of complex molecules often relies on a series of reactions where each step introduces a new functional group or builds a part of the molecular framework. Thiophene derivatives can be readily functionalized at different positions of the ring, allowing for the stepwise construction of the desired product. tandfonline.com For example, the amino group in 2-aminothiophene derivatives is reactive towards various electrophiles, enabling the synthesis of a wide range of structural analogs. tandfonline.com

Role in the Synthesis of Mechanistically Interesting Molecules

The chemistry of this compound and its derivatives has also been explored in the context of synthesizing molecules that are of mechanistic interest. For example, the Braverman reaction, which involves the rearrangement of bispropargyl sulfones, can lead to the formation of thiophene dioxide intermediates. Probing the intramolecular Diels-Alder cycloaddition of these transient species can provide insights into reaction mechanisms. nih.gov

The synthesis of indolizine (B1195054) derivatives through a tandem three-consecutive-reaction strategy involving aza-Wittig, imine condensation, and electrophilic aromatic substitution also highlights the utility of thiophene-containing starting materials in exploring novel reaction pathways. scirp.org

Design and Synthesis of Bioisosteres for Structural Probes

Bioisosterism, the replacement of a functional group in a molecule with another group that has similar physical or chemical properties, is a key strategy in drug design. researchgate.netibmmpeptide.com this compound and its derivatives have been employed in the design and synthesis of bioisosteres to create structural probes for studying biological systems.

For example, thiophenone and furanthione bioisosteres of butenolides have been synthesized to study their inhibitory activity towards acetylcholinesterase (AChE). researchgate.net By replacing an oxygen atom in the butenolide ring with a sulfur atom, either in the ring (thiophenones) or on the carbonyl group (furanthiones), researchers can probe the structure-activity relationships of these compounds. researchgate.net

Heterocycles, including thiophenes, are frequently used as bioisosteres for various functional groups in drug candidates to improve their pharmacological and pharmacokinetic properties. ibmmpeptide.com The ability to decorate the thiophene scaffold with different substituents allows for fine-tuning of properties like lipophilicity, polarity, and hydrogen bonding capacity. ibmmpeptide.com

Derivatives and Analogues of 2 3h Thiophenone: Structural Design and Synthetic Exploration

Substituted Dihydro-2(3H)-Thiophenones (e.g., Alkyl, Aryl, Heteroaryl Substitutions)

The dihydro-2(3H)-thiophenone core serves as a versatile template for the introduction of a wide array of substituents, including alkyl, aryl, and heteroaryl groups. These substitutions are crucial for modulating the physicochemical properties of the parent molecule.

One established method for synthesizing substituted dihydro-2(3H)-thiophenones involves the reaction of thiiranes with carbanionic reagents. For instance, the reaction between various thiiranes (such as 2-methylthiirane, 2-butylthiirane, and 2-phenylthiirane) and diethyl malonate in the presence of a base like sodium ethoxide yields the corresponding dihydro-2(3H)-thiophenone derivatives. oup.com This reaction proceeds via a nucleophilic attack of the malonate carbanion on the thiirane (B1199164) ring, followed by cyclization. oup.com The reaction of 2,2-dimethylthiirane (B1580642) with diethyl malonate can yield 3-ethoxycarbonyl-5,5-dimethyl-dihydro-2(3H)-thiophenone. oup.com

Direct arylation represents a powerful and modern approach for forging carbon-carbon bonds between the thiophene (B33073) ring and various aryl groups. researchgate.netresearchgate.net This methodology often employs palladium-based catalytic systems to facilitate the coupling of thiophenes with aryl halides. researchgate.netresearchgate.netunimore.it For example, a range of aryl bromides can be coupled with thiophene using a phosphine-free palladium acetate (B1210297) catalyst, leading to the formation of 2-arylated thiophenes in good yields. researchgate.net This direct C-H bond activation/functionalization strategy is advantageous as it avoids the need for pre-functionalized thiophene derivatives. researchgate.net The reaction conditions can be optimized for a wide variety of substrates, including those with different electronic properties. unimore.itmdpi.com

The table below summarizes synthetic methods for substituted dihydro-2(3H)-thiophenones.

| Substitution Type | Synthetic Method | Reagents/Catalysts | Example Product | Reference(s) |

| Alkyl/Aryl | Ring-opening of thiiranes | Diethyl malonate, Sodium ethoxide | 3-Ethoxycarbonyl-5,5-dimethyl-dihydro-2(3H)-thiophenone | oup.com |

| Aryl | Direct C-H Arylation | Aryl bromides, Pd(OAc)₂, K₂CO₃ | 2-Arylthiophenes | researchgate.netresearchgate.netunimore.it |

| Aryl/Heteroaryl | Palladium-catalyzed C-H activation | Aryl/heteroaryl halides, Pd catalyst, co-catalyst (e.g., PivOH) | 3-Aryl-2-phenylthienopyridines | mdpi.com |

Functionalized Thiophenone Ring Systems

The introduction of functional groups such as amine, carboxyl, and nitro moieties onto the thiophenone ring system significantly expands its chemical utility, providing handles for further derivatization or for tuning its electronic properties.

Incorporation of Amine, Carboxyl, and Nitro Groups

Amine groups can be incorporated through various synthetic routes. One method involves an amine-mediated ring-opening of 2-methylene-1,3-dithioles, which, after intramolecular annulation and amine substitution, yields highly substituted aminothiophenes. acs.orglnu.edu.cn This one-pot reaction can proceed efficiently with primary aliphatic amines like ethylamine, n-butylamine, and benzylamine (B48309) under mild conditions. lnu.edu.cn

Carboxyl groups are typically introduced by synthesizing thiophene carboxylic acid derivatives. These can then be used as building blocks for more complex molecules. For example, 5-bromothiophene carboxylic acid can be reacted with various pyrazole (B372694) amines to synthesize a series of pyrazole-thiophene-based amide derivatives. nih.gov

Nitro groups are introduced via nitration reactions. The nitration of thiophene is sensitive to reaction conditions due to the ring's reactivity. stackexchange.com Mild nitrating agents are often preferred to prevent substrate degradation. stackexchange.com For instance, 2-nitrothiophene (B1581588) can be prepared using a mixture of fuming nitric acid and acetic anhydride. orgsyn.org The nitration of substituted benzo[b]thiophenes, such as 2-bromo-3-methylbenzo[b]thiophen, can lead to the formation of nitro-substituted derivatives as well as the corresponding 3-methyl-3-nitrobenzo[b]thiophen-2(3H)-one. rsc.org This demonstrates that nitration can occur on the benzene (B151609) ring or directly lead to a functionalized thiophenone core. rsc.org Using metal-exchanged clay catalysts can improve the selectivity for 2-nitrothiophene over the 3-nitro isomer. google.com

The following table outlines methods for the functionalization of thiophenone rings.

| Functional Group | Synthetic Method | Key Reagents | Example Starting Material | Reference(s) |

| Amine | Amine-mediated ring opening | Primary amines (e.g., ethylamine) | 2-Methylene-1,3-dithioles | acs.orglnu.edu.cn |

| Carboxyl (as amide) | Amide coupling | TiCl₄, Pyridine | 5-Bromothiophene carboxylic acid | nih.gov |

| Nitro | Direct Nitration | Fuming HNO₃, Acetic anhydride | Thiophene | orgsyn.org |

| Nitro | Nitration of substituted derivatives | Nitrating agent | 2-Bromo-3-methylbenzo[b]thiophen | rsc.org |

Thiophenone-Thiourea Core Derivatives